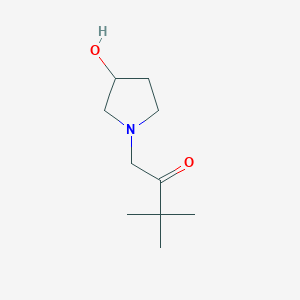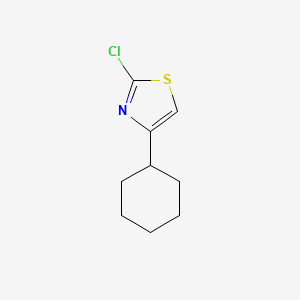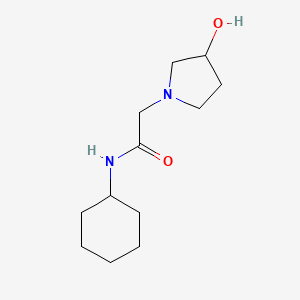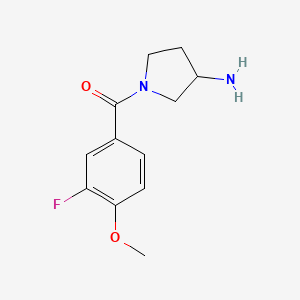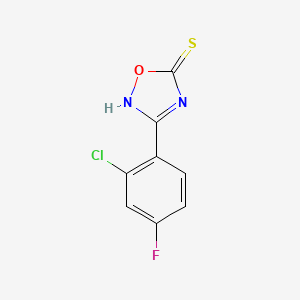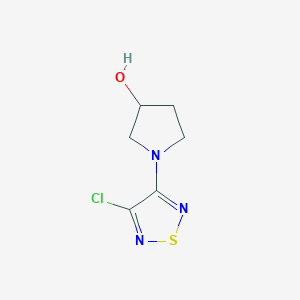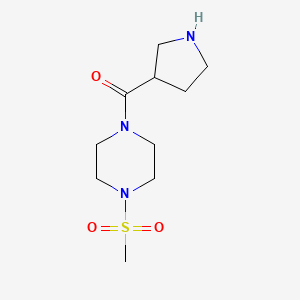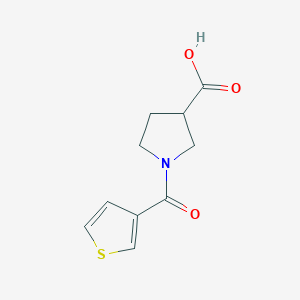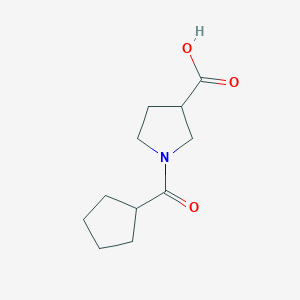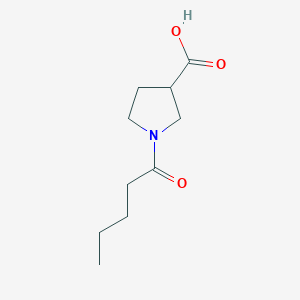![molecular formula C10H12BrNO2S B1468720 Acide 1-[(5-bromothiophène-2-yl)méthyl]pyrrolidine-3-carboxylique CAS No. 1339483-33-8](/img/structure/B1468720.png)
Acide 1-[(5-bromothiophène-2-yl)méthyl]pyrrolidine-3-carboxylique
Vue d'ensemble
Description
1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyrrolidine, composant central de l'acide 1-[(5-bromothiophène-2-yl)méthyl]pyrrolidine-3-carboxylique, est une structure versatile dans la découverte de médicaments. Il est largement utilisé par les chimistes médicinaux pour développer des composés destinés à traiter des maladies humaines en raison de sa capacité à explorer efficacement l'espace pharmacophore, à contribuer à la stéréochimie et à augmenter la couverture tridimensionnelle . Ce composé pourrait être crucial dans la création de nouvelles molécules biologiquement actives avec une sélectivité ciblée.
Amélioration de la pharmacocinétique
L'introduction du cycle pyrrolidine dans les candidats médicaments peut modifier considérablement les paramètres physicochimiques, conduisant à de meilleurs profils d'absorption, de distribution, de métabolisme, d'excrétion et de toxicité (ADME/Tox) . La structure unique de ce composé peut offrir des propriétés pharmacocinétiques améliorées pour les médicaments potentiels.
Activité anticonvulsivante
Les composés à structure pyrrolidine ont montré des effets positifs sur l'activité anticonvulsivante. Le substituant non aromatique dans le cycle pyrrolidine de composés similaires a été associé à des propriétés anticonvulsivantes améliorées . Par conséquent, ce composé pourrait servir de structure de tête dans le développement de nouveaux médicaments anticonvulsivants.
Ciblage des récepteurs et des enzymes
La stéréogénicité du cycle pyrrolidine permet d'obtenir différents profils biologiques des candidats médicaments en raison de modes de liaison variables aux protéines énantiosélectives . Ce composé pourrait être utilisé pour concevoir des médicaments ayant des actions spécifiques sur les récepteurs ou les enzymes, conduisant potentiellement à des traitements avec moins d'effets secondaires.
Diversité structurelle en chimie médicinale
La nature saturée du cycle pyrrolidine permet une plus grande diversité structurelle dans la conception de médicaments . Ce composé pourrait être utilisé pour générer un large éventail de dérivés, chacun ayant des activités biologiques potentiellement uniques.
Modification des profils des candidats médicaments
L'orientation spatiale des substituants sur le cycle pyrrolidine peut conduire à des profils biologiques différents . Ce composé pourrait être utilisé pour affiner l'affinité de liaison et la sélectivité des candidats médicaments, optimisant ainsi leur potentiel thérapeutique.
Propriétés
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOCRRFTRHACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



